Adipic acid

Vue d'ensemble

Description

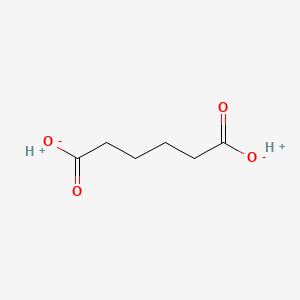

Adipic acid (C₆H₁₀O₄) is a six-carbon dicarboxylic acid with a molecular weight of 146.14 g/mol. It is a white crystalline solid with a melting point of 151–154°C and is soluble in ethanol, acetone, and water (partial solubility of 14 g/L at 20°C) . As a key industrial chemical, it is primarily used in nylon 66 production (≈75% of global demand), polyurethanes, plasticizers, and food additives . The traditional petrochemical synthesis route involves benzene oxidation, which generates significant nitrogen oxide emissions and environmental pollution . Recent advances focus on sustainable microbial production via precursors like muconic acid .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide adipique est généralement synthétisé par oxydation d'un mélange de cyclohexanone et de cyclohexanol, collectivement connu sous le nom d'huile KA (huile cétone-alcool). Le processus d'oxydation implique l'utilisation d'acide nitrique comme oxydant. La réaction se déroule en plusieurs étapes, commençant par la conversion du cyclohexanol en cyclohexanone, suivie de la nitrosation de la cyclohexanone, qui conduit à la rupture de la liaison carbone-carbone et à la formation d'acide adipique .

Méthodes de production industrielle : La production industrielle d'acide adipique repose principalement sur l'oxydation de l'huile KA à l'aide d'acide nitrique. Ce procédé est très efficace et produit un produit de haute pureté. Il génère également des quantités importantes de protoxyde d'azote, un puissant gaz à effet de serre. Pour répondre aux préoccupations environnementales, des méthodes alternatives de production d'acide adipique sont explorées, notamment l'utilisation de matières premières renouvelables d'origine biologique et de procédés de fermentation microbienne .

Analyse Des Réactions Chimiques

Types de réactions : L'acide adipique subit diverses réactions chimiques, notamment :

Oxydation : L'acide adipique peut être oxydé davantage pour produire d'autres acides dicarboxyliques.

Réduction : Il peut être réduit pour former de l'hexanediol.

Estérification : L'acide adipique réagit avec les alcools pour former des esters, qui sont utilisés comme plastifiants et dans la production de polyesters.

Amidation : Il réagit avec les amines pour former des amides, qui sont utilisés dans la production de nylon et d'autres polymères

Réactifs et conditions courantes :

Oxydation : L'acide nitrique est couramment utilisé comme oxydant.

Réduction : L'hydrogène gazeux en présence d'un catalyseur tel que le palladium ou le platine.

Estérification : Les alcools en présence d'un catalyseur acide tel que l'acide sulfurique.

Amidation : Les amines en présence d'un agent déshydratant tel que le chlorure de thionyle.

Principaux produits formés :

Oxydation : Autres acides dicarboxyliques.

Réduction : Hexanediol.

Estérification : Esters d'adipate.

Amidation : Adipamide.

4. Applications de la recherche scientifique

L'acide adipique a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément constitutif de la synthèse de divers polymères, notamment le nylon 66 et les polyuréthanes.

Biologie : Les dérivés de l'acide adipique sont utilisés dans l'étude des voies métaboliques et des fonctions enzymatiques.

Médecine : Il est utilisé dans la formulation de produits pharmaceutiques, notamment les systèmes de délivrance de médicaments à libération contrôlée.

Industrie : L'acide adipique est utilisé dans la production de plastifiants, de lubrifiants, d'adhésifs et d'additifs alimentaires .

5. Mécanisme d'action

L'acide adipique exerce ses effets principalement par sa réactivité chimique. En tant qu'acide dicarboxylique, il peut participer à diverses réactions chimiques, notamment l'estérification et l'amidation, qui sont essentielles à la production de polymères tels que le nylon. Les cibles moléculaires et les voies impliquées dans ces réactions comprennent les groupes fonctionnels de l'acide adipique (groupes carboxyle) et les sites réactifs correspondants sur les réactifs (par exemple, les alcools, les amines) .

Applications De Recherche Scientifique

Polymer Production

Nylon Manufacturing

- Approximately 60% of adipic acid produced globally is utilized as a precursor for nylon-66 production through polycondensation with hexamethylene diamine. This process results in high-performance fibers used in textiles, automotive components, and industrial applications .

Polyurethanes

- This compound is also a crucial component in the synthesis of polyurethanes, which are used to produce flexible and rigid foams, elastomers, and coatings. Its derivatives serve as plasticizers in polyvinyl chloride (PVC) products .

| Application | Description |

|---|---|

| Nylon-66 | High-performance fibers for textiles and industrial use |

| Polyurethanes | Flexible and rigid foams for furniture, automotive, and insulation |

Food Industry

This compound is recognized as a food additive (E355) and is employed as:

- Acidifier : Enhancing flavor profiles in products like beverages and baked goods.

- Gelling Agent : Used in products such as gelatin desserts .

Pharmaceuticals

In the pharmaceutical sector, this compound has been incorporated into various formulations:

- Controlled-Release Systems : It helps modulate drug release profiles by acting as a pore-forming agent in polymer matrices. This allows for pH-independent release of both weakly basic and acidic drugs .

- Matrix Tablets : Used to achieve a zero-order release of hydrophilic drugs by modifying intragel pH .

Industrial Applications

This compound serves multiple roles in industrial processes:

- Plasticizers : Its esters are utilized to enhance flexibility in plastic materials.

- Lubricants : Employed in formulations for industrial lubricants due to its chemical stability.

- Coatings and Adhesives : Acts as an intermediate in producing wet strength resins and sealants .

Environmental Considerations

Recent research has focused on sustainable production methods for this compound to mitigate environmental impacts associated with traditional synthesis processes that generate nitrous oxide emissions . Innovations include electrosynthesis techniques that demonstrate high efficiency and productivity, potentially reducing reliance on fossil fuels .

Case Study 1: Nylon Production

A major manufacturer reported that by optimizing the reaction conditions for this compound with hexamethylene diamine, they improved the yield of nylon-66 by 15% , enhancing their production efficiency while reducing waste.

Case Study 2: Sustainable Synthesis

A recent study showcased an innovative electrocatalytic method for synthesizing this compound from cyclohexanone with a faradaic efficiency exceeding 90% , indicating significant advancements towards greener chemical processes .

Mécanisme D'action

Adipic acid is often compared with other dicarboxylic acids, such as:

Glutaric acid (pentanedioic acid): Similar in structure but with one less methylene group.

Pimelic acid (heptanedioic acid): Similar in structure but with one more methylene group.

Succinic acid (butanedioic acid): Similar in structure but with two less methylene groups.

Uniqueness: this compound is unique due to its optimal chain length, which provides the right balance of flexibility and strength for the production of nylon 66. This makes it the preferred dicarboxylic acid for this application .

Comparaison Avec Des Composés Similaires

Muconic Acid

Structure : Muconic acid (C₆H₆O₄) is an unsaturated dicarboxylic acid with two double bonds, existing as cis,cis-, cis,trans-, or trans,trans-isomers.

Production : Biosynthesized from glucose or lignin-derived catechol using engineered E. coli or Pseudomonas putida . Yields up to 38.6 g/L in bioreactors have been reported .

Conversion to Adipic Acid : Muconic acid is chemically hydrogenated to this compound with 90% efficiency using platinum or palladium catalysts .

Key Differences :

- Requires post-fermentation hydrogenation, adding cost (~$0.30/kg this compound) .

- Lower thermal stability due to unsaturated bonds.

| Property | This compound | Muconic Acid |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | C₆H₆O₄ |

| Saturation | Saturated | Unsaturated |

| Melting Point | 151–154°C | 195–198°C (ccMA) |

| Key Application | Nylon 66 | This compound precursor |

Suberic Acid

Structure : Suberic acid (C₈H₁₄O₄) is an eight-carbon saturated dicarboxylic acid.

Key Differences :

- Longer carbon chain increases hydrophobicity.

- Lower inhibitory effect on enzymes like DAPDC compared to this compound (Ki values: this compound ~0.6 mM; suberic acid ineffective) due to reduced torsional flexibility from chain length .

Applications : Used in niche polymers and corrosion inhibitors.

Azelaic Acid

Structure : Azelaic acid (C₉H₁₆O₄), a nine-carbon saturated dicarboxylic acid.

Key Differences :

- Exhibits stronger enzyme inhibition (Ki ~0.5 mM for DAPDC) than this compound, likely due to optimal chain length for binding .

- Used in dermatology and biodegradable plastics.

Caproic Acid

Structure: Caproic acid (C₆H₁₂O₂), a monocarboxylic acid. Key Differences:

- Weak enzyme binding (Ki >10 mM) due to lack of second carboxyl group .

- Primarily used in flavors and fragrances.

2-Chlorinated this compound (2-ClAdA)

Structure : this compound derivative with a chlorine substituent at the second carbon.

Key Differences :

- Similar solubility to this compound but higher reactivity in polymerization .

- Potential for specialized polymers with modified thermal properties.

Oxalic Acid

Structure : Oxalic acid (C₂H₂O₄), the shortest dicarboxylic acid.

Key Differences :

- Higher acidity (pKa₁ = 1.25) compared to this compound (pKa₁ = 4.43).

- Forms coordination polymers with rare-earth metals (e.g., Eu³⁺) for luminescent materials .

Microbial Tolerance and Production Challenges

- This compound Toxicity : Bacteria (e.g., E. coli) show 25% growth inhibition at 50 mM this compound, while yeasts tolerate >550 mM .

- Muconic Acid Isomerization : During microbial production, cis,cis-muconic acid isomerizes to cis,trans forms, complicating purification .

| Organism | This compound Tolerance (25% µmax reduction) |

|---|---|

| E. coli | ~50 mM |

| Corynebacterium | <10 mM |

| S. cerevisiae | >550 mM |

Activité Biologique

Adipic acid, a dicarboxylic acid with the chemical formula C6H10O4, is widely recognized for its role in the production of nylon and other polymers. However, its biological activity has garnered increasing interest in recent years, particularly regarding its potential applications in biocatalysis, metabolic pathways, and environmental sustainability. This article explores the biological activity of this compound through various studies, highlighting its production methods, catalytic properties, and safety assessments.

Production Methods

Microbial Production

Recent advancements have demonstrated the potential for microbial production of this compound from renewable resources. For instance, a study by Niu et al. (2020) reported the conversion of lignin-derived aromatics to this compound using engineered strains of Pseudomonas putida and Escherichia coli. The research revealed that using a cascade of enzymes could yield this compound with a molar yield of 17.4% from branched catechols .

Electrosynthesis

Another innovative approach involves the electrosynthesis of this compound, achieving a faradaic efficiency of 82% and a productivity rate of 1536 μmol cm h under industrially relevant conditions. This method demonstrates significant promise for sustainable production processes .

Catalytic Properties

This compound has been identified as an effective catalyst in various reactions, particularly in hydrogen production. A study explored its role in methanolysis and ethanolysis reactions involving sodium borohydride (NaBH4), where this compound facilitated rapid hydrogen generation. The findings indicated that at optimal concentrations, nearly all hydrogen could be produced within seconds, showcasing this compound's potential in catalyzing hydrogen production efficiently .

Toxicological Assessments

Safety Profile

The biological activity of this compound also encompasses its safety profile. Assessments conducted by Health Canada classified this compound as a hazardous substance under specific exposure conditions but noted that it did not exhibit mutagenicity in several studies involving mammalian cells and Drosophila melanogaster. The compound was found to be non-mutagenic at doses up to 5,000 mg/kg body weight .

Case Studies

-

Microbial Pathway Optimization

A case study focused on optimizing the CatA-MAR enzyme cascade in E. coli, which significantly improved this compound production rates. By enhancing the expression of key enzymes involved in catechol metabolism, researchers achieved notable increases in yield, demonstrating the potential for engineered microbial systems to produce valuable chemicals sustainably . -

Hydrogen Production Efficiency

In another study assessing hydrogen production rates using this compound as a catalyst, researchers found that varying concentrations led to different efficiencies in hydrogen generation during methanolysis and ethanolysis reactions. The results indicated that higher concentrations facilitated faster hydrogen production, underscoring the importance of optimizing reaction conditions for industrial applications .

Research Findings Summary Table

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Niu et al., 2020 | Microbial Production | Achieved 17.4% yield from lignin-derived aromatics using engineered Pseudomonas putida |

| Electrosynthesis Study | Electrosynthesis | High faradaic efficiency (82%) and productivity (1536 μmol cm h) achieved |

| Health Canada Report | Toxicological Assessment | Non-mutagenic; classified as hazardous under specific conditions |

Propriétés

IUPAC Name |

hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4, Array | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | adipic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adipic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-26-1, Array | |

| Record name | Hexanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021605 | |

| Record name | Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adipic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adipic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adipic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/462/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36 | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.04 (Air = 1), Relative vapor density (air = 1): 5.04 | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10 | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless | |

CAS No. |

124-04-9, 847871-03-8 | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | adipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A0JE0FKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F | |

| Record name | ADIPIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ADIPIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ADIPIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/181 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.